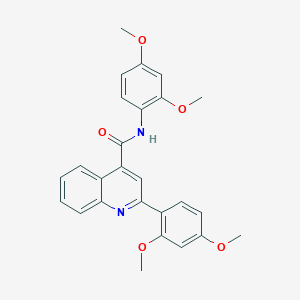![molecular formula C15H16O5 B5136162 propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5136162.png)
propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as PMCA, is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. Furthermore, this compound has been shown to interact with various proteins, such as albumin and serum transferrin, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This compound has also been shown to inhibit the growth and proliferation of cancer cells, possibly through the induction of apoptosis or cell cycle arrest. In vivo studies have demonstrated that this compound can lower blood pressure, improve glucose tolerance, and reduce lipid accumulation in animal models of hypertension, diabetes, and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages as a research tool, including its relatively low cost, ease of synthesis, and high stability. This compound can also be easily modified to generate analogs with improved pharmacological properties. However, this compound has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Furthermore, the biological effects of this compound may vary depending on the experimental conditions and the cell or tissue type used.
Orientations Futures
There are several future directions for the study of propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological effects of this compound. Furthermore, the potential therapeutic applications of this compound in various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders, warrant further investigation.
Méthodes De Synthèse
Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using a variety of methods, including the reaction of 4-methylcoumarin with chloroacetic acid and propyl alcohol, or the reaction of 4-methylumbelliferone with chloroacetic acid and propyl alcohol. The synthesis process involves several steps, including esterification, hydrolysis, and decarboxylation. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound has also been investigated for its role in regulating various physiological processes, such as blood pressure, glucose metabolism, and lipid metabolism. In addition, this compound has been used as a probe for studying enzyme kinetics and protein-ligand interactions.
Propriétés
IUPAC Name |
propyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-6-18-15(17)9-19-11-4-5-12-10(2)7-14(16)20-13(12)8-11/h4-5,7-8H,3,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDVOMJMWIGKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5136079.png)
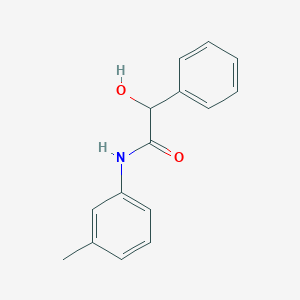
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5136093.png)
![N-[2-(tert-butylthio)ethyl]-3-(phenylthio)propanamide](/img/structure/B5136096.png)
![4-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5136106.png)
![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)
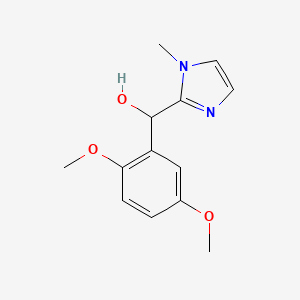
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5136125.png)
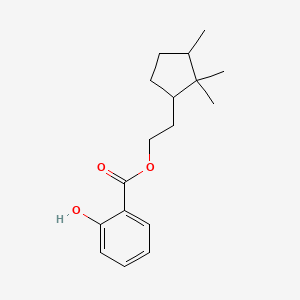
![4-[(dichloroacetyl)amino]benzoic acid](/img/structure/B5136136.png)
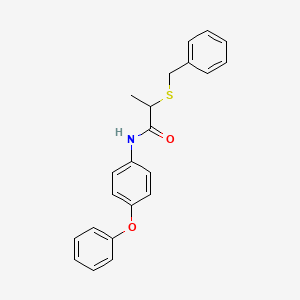
![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136152.png)
![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)
